- Preparation method of 3-substituted dibenzothiophene and its application in organic light emitting device, China, , ,
Cas no 97511-04-1 (3-Bromodibenzothiophene)

3-Bromodibenzothiophene structure
Nom du produit:3-Bromodibenzothiophene
Numéro CAS:97511-04-1
Le MF:C12H7BrS
Mégawatts:263.152981042862
MDL:MFCD11052997
CID:1005735
PubChem ID:13415616
3-Bromodibenzothiophene Propriétés chimiques et physiques
Nom et identifiant
-
- 3-BROMODIBENZOTHIOPHENE
- 3-Bromodibenzo[b,d]thiophene
- 3-bromo-dibenzothiophene
- FDPBPKDNWCZVQR-UHFFFAOYSA-N
- 3-Bromodibenzothiophene (ACI)
- F18747
- SY237587
- SCHEMBL258838
- 97511-04-1
- SB66893
- DA-21007
- XDA51104
- 5-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene
- 5-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- B5452
- 11-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2,4,6,10,12-hexaene
- Dibenzothiophene,3-bromo-
- AKOS027322912
- CS-0155956
- AS-57871
- MFCD11052997
- 3-Bromodibenzothiophene
-
- MDL: MFCD11052997
- Piscine à noyau: 1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
- La clé Inchi: FDPBPKDNWCZVQR-UHFFFAOYSA-N
- Sourire: BrC1C=C2SC3C(C2=CC=1)=CC=CC=3
Propriétés calculées
- Qualité précise: 261.94518g/mol
- Masse isotopique unique: 261.94518g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 0
- Complexité: 218
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.1
- Surface topologique des pôles: 28.2
Propriétés expérimentales
- Dense: 1.611±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 97.0 to 101.0 deg-C
- Solubilité: Insuluble (1.8E-4 g/L) (25 ºC),
3-Bromodibenzothiophene PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-1G |
3-Bromodibenzothiophene |
97511-04-1 | >98.0%(GC) | 1g |
¥525.00 | 2024-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40045-250mg |
3-Bromodibenzo[b,d]thiophene |
97511-04-1 | 98% | 250mg |
¥84.0 | 2022-10-09 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-5G |
3-Bromodibenzothiophene |
97511-04-1 | >98.0%(GC) | 5g |
¥1750.00 | 2024-04-15 | |
abcr | AB495179-5 g |
3-Bromodibenzo[b,d]thiophene; . |
97511-04-1 | 5g |
€230.90 | 2023-04-19 | ||
abcr | AB495179-25 g |
3-Bromodibenzo[b,d]thiophene; . |
97511-04-1 | 25g |
€642.10 | 2023-04-19 | ||
eNovation Chemicals LLC | Y1190849-5g |
3-Bromodibenzothiophene |
97511-04-1 | 97% | 5g |
$180 | 2023-09-01 | |
A2B Chem LLC | AB53240-1g |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 1g |
$19.00 | 2024-07-18 | |
1PlusChem | 1P003AUW-10g |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 10g |
$160.00 | 2024-04-19 | |
1PlusChem | 1P003AUW-250mg |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 250mg |
$6.00 | 2024-04-19 | |
A2B Chem LLC | AB53240-10g |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 10g |
$146.00 | 2024-07-18 |
3-Bromodibenzothiophene Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) Solvents: 1,2-Dichloroethane ; rt → 80 °C; 6 h, 80 °C
1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled
1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Bromine Catalysts: Iodine Solvents: Chloroform ; cooled; 2 h, cooled; 2 h, rt
1.2 Reagents: Sodium bisulfite
1.2 Reagents: Sodium bisulfite
Référence
- Blue-light conjugated polymer luminescent material based on bisthioxoindole carbazole unit and preparation method and application thereof, China, , ,
Synthetic Routes 3
Conditions de réaction
Référence
- Preparation of spiro compound for organic electric element and electronic device, Korea, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
Référence
- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 2 °C; 100 min, 5 - 8 °C; 8 °C → -5 °C
1.2 Reagents: Diethyl ether ; 25 min, -5 °C
1.2 Reagents: Diethyl ether ; 25 min, -5 °C
Référence
- Compound having phenylacetylene structure, liquid crystal composition, polymer, optically anisotropic product, optical or liquid crystal element, dibenzothiophene compound, intermediate, and process for producing the same, United States, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C
Référence
- Transition-Metal-Free Diarylannulated Sulfide and Selenide Construction via Radical/Anion-Mediated Sulfur-Iodine and Selenium-Iodine ExchangeOrganic Letters, 2016, 18(21), 5756-5759,
Synthetic Routes 7
Conditions de réaction
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 8 h, 140 °C
Référence
- Synthesis of substituted dibenzothiophene compound, China, , ,
Synthetic Routes 8
Conditions de réaction
Référence
- Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide sourceGreen Chemistry, 2023, 25(16), 6194-6199,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C
Référence
- Cu(II)-catalyzed sulfide construction: both aryl groups utilization of intermolecular and intramolecular diaryliodonium saltChemical Communications (Cambridge, 2017, 53(20), 2918-2921,
Synthetic Routes 10
Conditions de réaction
Référence
- Product class 6: dibenzothiophenesScience of Synthesis, 2001, 10, 211-263,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C
Référence
- A process for preparing diaryl thioethers, China, , ,
Synthetic Routes 12
Conditions de réaction
Référence
- Preparation of fused-heterocyclic compounds, and organic electric elements using them and electronic devices thereof, Korea, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Diaryl episulfide and diaryl episelenide, and their synthesis method from periodate salt, and application as photoelectric materials, China, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; rt → 0 °C; < 5 °C; 30 min, < 5 °C
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C
1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C
1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt
Référence
- Preparation of 3-bromodibenzothiophene, China, , ,
Synthetic Routes 15
Conditions de réaction
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetonitrile ; 16 h, rt
Référence
- Dual gold and photoredox catalyzed C-H activation of arenes for aryl-aryl cross couplingsChemical Science, 2017, 8(4), 2885-2889,
Synthetic Routes 16
Conditions de réaction
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 12 h, 140 °C
Référence
- Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO CatalysisOrganic Letters, 2018, 20(17), 5439-5443,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Nitrosylsulfuric acid , Copper bromide (CuBr) , Hydrogen bromide
Référence
- Synthesis of monoamino and monohydroxydibenzothiophenesJournal of Heterocyclic Chemistry, 1985, 22(1), 215-18,
Synthetic Routes 18
3-Bromodibenzothiophene Raw materials
- Benzenesulfonic acid,4-methyl-, ion(1-)
- 3-Dibenzothiophenamine
- 4-Bromo-2-(methylsulfinyl)-1,1′-biphenyl
- Benzenamine, 4-bromo-2-(phenylthio)-
- Borate(1-),tetrafluoro-
- 3-Bromodibenziodolium
- Dibenzothiophene
- 3-Bromodibenzothiophene 5,5-Dioxide
- 1,1'-Biphenyl, 4'-bromo-2-(methylsulfinyl)-
- [1,1'-Biphenyl]-2-thiol, 4'-bromo-
- 4-Bromo-2-(phenylthio)benzenediazonium
3-Bromodibenzothiophene Preparation Products
3-Bromodibenzothiophene Littérature connexe
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
S. Ahmed Chem. Commun., 2009, 6421-6423
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:97511-04-1)3-Bromodibenzothiophene

Pureté:99%/99%
Quantité:10g/25g
Prix ($):180.0/378.0